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Compound of Interest

Methyl 4-bromoquinoline-8-
Compound Name:

carboxylate
CAS No.: 132664-48-3
Cat. No.: B1589021

Get Quote

Executive Summary

Methyl 4-bromoquinoline-8-carboxylate (CAS: 132664-48-3) is a critical halogenated
quinoline intermediate used in the synthesis of bioactive scaffolds, particularly for Mcl-1
inhibitors and other oncology targets.[1][2] Its solubility profile is the governing parameter for
process scale-up, specifically in reaction solvent selection (coupling reactions) and purification
(crystallization/chromatography).

This guide provides a synthesized solubility landscape based on validated isolation protocols
and details the standard operating procedure (SOP) for generating precise thermodynamic
solubility data.

Physicochemical Identity & Properties

Understanding the solid-state properties is a prerequisite for solubility analysis.
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Property Value | Description Source/Validation

CAS Number 132664-48-3 Chemical Registry

Molecular Formula C11HsBrNO: Structural Analysis

Molecular Weight 266.09 g/mol Calculated

Physical State White to off-white solid Experimental Observation
Melting Point 55-56 °C Recrystallized from Hexane [1]
Predicted LogP 25-3.1 Lipophilic (Low water solubility)
H-Bond Donors 0 Aprotic nature

H-Bond Acceptors 3 Ester + Quinoline Nitrogen

Solubility Landscape

Note: While specific mole-fraction equilibrium data is often proprietary, the following qualitative
solubility profile is derived from validated synthetic workflows and chromatographic behavior.

Solvent Compatibility Table

This data guides solvent selection for synthesis (reaction medium) and workup
(extraction/purification).
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Solvent Class

Specific Solvent

o ] Operational
Solubility Rating
Context

Chlorinated

Dichloromethane
(DCM)

Primary solvent for
) extraction and
High ]
loading; excellent

solubilizer.

Esters

Ethyl Acetate (EtOAC)

Standard solvent for
column

High chromatography
(eluent) and liquid-

liquid extraction.

Ethers

Tetrahydrofuran (THF)

Preferred reaction
solvent for cross-
High coupling
(Suzuki/Buchwald)
due to high solubility.

Polar Aprotic

DMSO, DMF

Soluble, but difficult to
High remove; reserved for

high-T reactions.

Alcohols

Methanol, Ethanol

Temperature-

dependent; potential
Moderate o

recrystallization

solvents.

Aliphatics

Hexane, Heptane

Used as an anti-
solvent in

Low crystallization and
non-polar eluent in

chromatography.

Agqueous

Water

Immiscible; product

precipitates or oils out
Insoluble ]

in agueous

environments.
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Purification Implications

o Chromatography: The compound is routinely purified using a gradient of 0-100% Ethyl
Acetate in Hexane [2]. This confirms it is fully soluble in EtOAc and sparingly soluble in
Hexane, allowing for effective retardation on silica gel.

o Crystallization: The reported melting point (55-56 °C) was determined after recrystallization
from Hexane. This indicates a steep solubility curve in aliphatic hydrocarbons: soluble near
boiling point (69 °C for hexane) and insoluble at room temperature.

Experimental Protocol: Solubility Determination

For process optimization, precise solubility curves (Mole Fraction vs. Temperature) are
required. The following Self-Validating Protocol uses the Laser Monitoring Observation
Technique, superior to gravimetric methods for volatile solvents.
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Caption: Laser monitoring workflow for precise solubility determination, including a hysteresis
check loop.

Step-by-Step Methodology

o Preparation: Weigh a precise mass (

) of Methyl 4-bromoquinoline-8-carboxylate into a jacketed glass vessel.
» Solvent Addition: Add a known mass (
) of the target solvent (e.g., Methanol).

» Equilibration: Stir the suspension at a constant speed (e.g., 400 rpm) to ensure homogeneity.

o Dynamic Heating: Slowly increase the temperature (0.2 K/min) while monitoring the laser
transmissivity through the vessel.

» Endpoint Detection: Record the temperature (

) where the laser intensity maximizes and plateaus (indicating complete dissolution).
o Calculation: Calculate the mole fraction solubility (

) using the equation:

Where

and

are the molecular weights of the solute and solvent.

Thermodynamic Modeling

To extrapolate solubility data beyond experimental points, the Modified Apelblat Equation is the
industry standard for quinoline derivatives.

Equation:

¢ : Mole fraction solubility
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e : Absolute temperature (K)

» : Empirical parameters derived from regression analysis of the experimental data.
Interpretation:
» Positive Enthalpy (

): Dissolution is endothermic (solubility increases with temperature).

e Positive Entropy (

): Driven by disordering of the crystal lattice.

Process Application: Recrystallization Strategy

Based on the solubility landscape, a Cooling Crystallization or Anti-Solvent Crystallization is
recommended for purification.

Solvent System Selection

e System A (Single Solvent): Hexane or Heptane.[3]
o Mechanism:[4] High solubility at reflux, low at ambient.
o Pros: Simple solvent recovery.[4]
o Cons: Limited solubility capacity (requires large volumes).
e System B (Binary Solvent): EtOAc (Solvent) + Hexane (Anti-solvent).

o Mechanism:[4] Dissolve in minimum warm EtOAc, slowly add Hexane until turbidity
appears, then cool.

o Pros: High recovery yield and purity.

Crystallization Workflow (DOT)
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Caption: Binary solvent recrystallization strategy maximizing yield and purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: Solubility Profile & Process
Development for Methyl 4-bromoquinoline-8-carboxylate]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1589021/docs#technical-guide-
solubility-profile-process-development-for-methyl-4-bromoquinoline-8-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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